lithium(1+) 2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate
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Overview
Description
Lithium(1+) 2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate is a complex organic molecule that has garnered interest in various fields of research and industry. This compound is characterized by its unique structure, which includes a lithium ion coordinated to a pyrrolo[2,3-b]pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Acetate Formation: The final step involves the reaction of the lithiated intermediate with acetic acid or its derivatives to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols, often in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Lithium(1+) 2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in targeting specific cellular pathways involved in diseases such as cancer.
Industry: It is utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of lithium(1+) 2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate signaling pathways by binding to specific sites on proteins, thereby influencing cellular processes like proliferation, apoptosis, and migration . For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and progression .
Comparison with Similar Compounds
Lithium(1+) 2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar core structure and exhibit potent activities against FGFRs.
Pyrrolopyrazine Derivatives: These compounds are synthesized through similar synthetic routes and have comparable biological activities.
2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4’-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic Acid: This compound has a similar pyrrolo[2,3-b]pyridine core and is used in medicinal chemistry.
The uniqueness of this compound lies in its specific lithium coordination, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2751610-94-1 |
---|---|
Molecular Formula |
C9H7LiN2O2 |
Molecular Weight |
182.1 |
Purity |
95 |
Origin of Product |
United States |
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